5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine
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Overview
Description
5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Known for its use in heterocyclization reactions.
3-Amino-5-methylisoxazolmethylnaphthols: Used in the synthesis of various heterocyclic compounds.
3(5)-Substituted Pyrazoles: These compounds share similar structural features and are used in various chemical syntheses.
Uniqueness
What sets 5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with specific properties and functions.
Properties
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-16-6-10-21(11-7-16)25(31)26-23(29)27(35(32,33)22-12-8-17(2)9-13-22)28(34-26)30-24-19(4)14-18(3)15-20(24)5/h6-15,30H,29H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVYVONPDSZVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3C)C)C)S(=O)(=O)C4=CC=C(C=C4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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